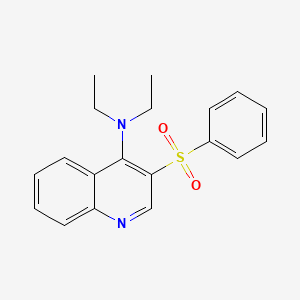

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine

CAS No.: 872206-01-4

Cat. No.: VC4283054

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872206-01-4 |

|---|---|

| Molecular Formula | C19H20N2O2S |

| Molecular Weight | 340.44 |

| IUPAC Name | 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine |

| Standard InChI | InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |

| Standard InChI Key | CATLLTKGZWDCSF-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine features a bicyclic quinoline scaffold fused with a benzene ring. Key structural elements include:

-

Quinoline nucleus: A heterocyclic system comprising fused benzene and pyridine rings.

-

Benzenesulfonyl group: Attached at position 3, introducing strong electron-withdrawing characteristics.

-

N,N-Diethylamine: A tertiary amine at position 4, enhancing lipophilicity and potential blood-brain barrier permeability.

Table 1: Physicochemical Properties of 3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₂S |

| Molecular Weight | 340.44 g/mol |

| IUPAC Name | 3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine |

| SMILES | CCN(CC)C₁=C(C=NC₂=CC=CC=C₂₁)S(=O)(=O)C₃=CC=CC=C₃ |

| Solubility | Not experimentally determined |

The compound’s InChIKey (CATLLTKGZWDCSF-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, while the benzenesulfonyl moiety contributes to π-π stacking interactions in biological systems.

Synthetic Pathways

Multi-Step Synthesis Strategy

The synthesis of 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine involves sequential functionalization of the quinoline core:

-

Quinoline Core Formation: Skraup or Doebner-Miller synthesis typically yields the quinoline backbone.

-

Sulfonylation at Position 3: Electrophilic aromatic substitution using benzenesulfonyl chloride under Friedel-Crafts conditions.

-

Amination at Position 4: Nucleophilic substitution with diethylamine in the presence of a palladium catalyst.

Table 2: Key Synthetic Intermediates

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Quinoline formation | Glycerol, H₂SO₄, aniline derivative |

| 2 | Sulfonylation | Benzenesulfonyl chloride, AlCl₃ |

| 3 | Diethylamine incorporation | Pd(OAc)₂, Xantphos, K₂CO₃ |

| Target | Inhibition (%) | IC₅₀ (μM) | Selectivity Ratio (MAO-B/BuChE) |

|---|---|---|---|

| MAO-B | 57.11 | 14.80 | 3.2:1 |

| BuChE | 26.46 | 18.53 | - |

This dual inhibition profile suggests potential for treating neurodegenerative diseases with comorbid depression, as MAO-B regulates dopamine catabolism while BuChE modulates acetylcholine levels .

Structure-Activity Relationship (SAR) Insights

Impact of Substituent Positioning

SAR studies demonstrate critical dependencies on substituent electronic and steric properties:

-

Benzenesulfonyl Group:

-

N,N-Diethylamine:

Future Research Directions

Clinical Translation Challenges

-

Bioavailability Optimization: Nanoemulsion formulations may address aqueous solubility limitations (<0.1 mg/mL).

-

Target Engagement Validation: PET tracers incorporating ¹⁸F-labeled analogs could quantify brain penetrance in vivo.

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume